molecular formula C9H8BrN3O2S B14043535 Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B14043535
M. Wt: 302.15 g/mol
InChI Key: HAXVWPFILUKTNJ-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromine substituents on the thieno[2,3-b]pyrazine ring makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate typically involves the bromination of Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. One common method includes the use of copper(II) bromide and tert-butyl nitrite in acetonitrile at room temperature. The reaction proceeds by adding Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate in portions over two hours, followed by stirring for an additional two hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex molecules.

Common Reagents and Conditions

    Copper(II) bromide and tert-butyl nitrite: Used for bromination reactions.

    Palladium catalysts: Employed in cross-coupling reactions.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, some derivatives may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate is unique due to the presence of both amino and bromine substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of biologically active compounds.

Properties

Molecular Formula

C9H8BrN3O2S

Molecular Weight

302.15 g/mol

IUPAC Name

ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C9H8BrN3O2S/c1-2-15-9(14)7-5(11)6-8(16-7)12-3-4(10)13-6/h3H,2,11H2,1H3

InChI Key

HAXVWPFILUKTNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN=C2S1)Br)N

Origin of Product

United States

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